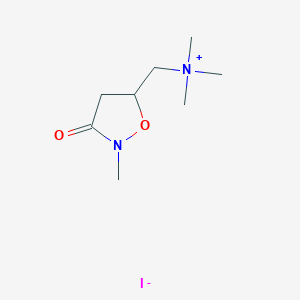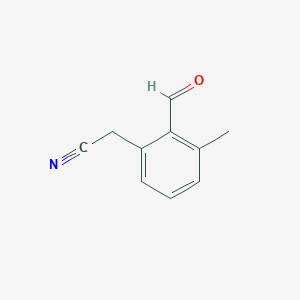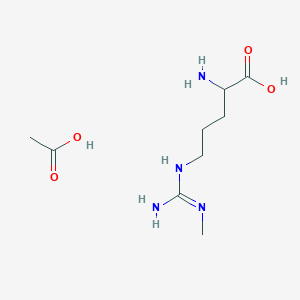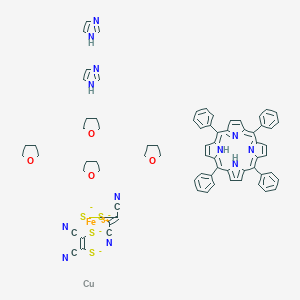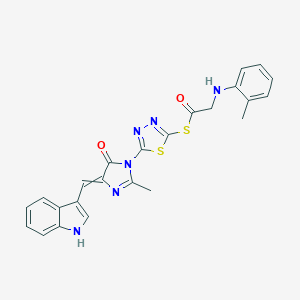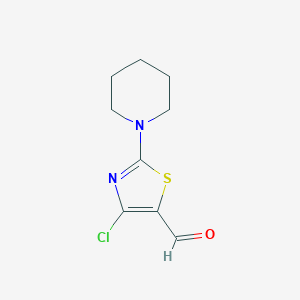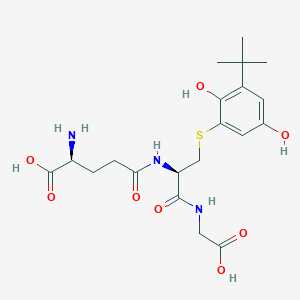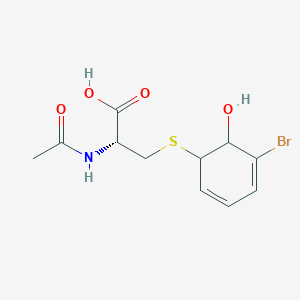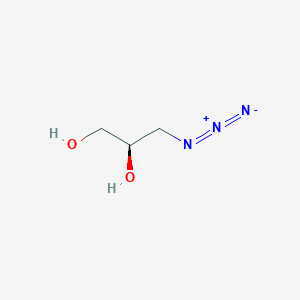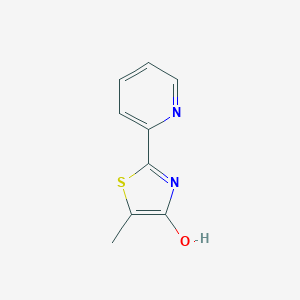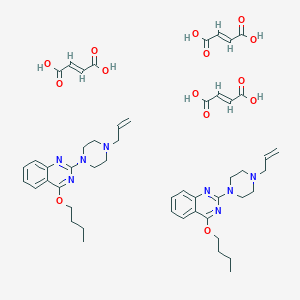
2-(4-Allyl-1-piperazinyl)-4-butoxyquinazoline fumarate (2:3)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Allyl-1-piperazinyl)-4-butoxyquinazoline fumarate (2:3) is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a quinazoline derivative that has been synthesized through a number of different methods, and has been shown to have a range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 2-(4-Allyl-1-piperazinyl)-4-butoxyquinazoline fumarate (2:3) is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. This inhibition may lead to the death of cancer cells, and may also prevent the growth and spread of tumors.
Efectos Bioquímicos Y Fisiológicos
2-(4-Allyl-1-piperazinyl)-4-butoxyquinazoline fumarate (2:3) has a range of biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of certain enzymes that are involved in cell growth and proliferation, and may also have anti-inflammatory properties. Additionally, 2-(4-Allyl-1-piperazinyl)-4-butoxyquinazoline fumarate (2:3) has been shown to have a positive effect on the immune system, and may be able to stimulate the production of certain immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-Allyl-1-piperazinyl)-4-butoxyquinazoline fumarate (2:3) in lab experiments is that it has been extensively studied, and its properties and effects are well-known. Additionally, this compound is relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one limitation of using 2-(4-Allyl-1-piperazinyl)-4-butoxyquinazoline fumarate (2:3) in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its effects.
Direcciones Futuras
There are a number of future directions for research on 2-(4-Allyl-1-piperazinyl)-4-butoxyquinazoline fumarate (2:3). One area of research that holds promise is the development of new cancer treatments based on this compound. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-Allyl-1-piperazinyl)-4-butoxyquinazoline fumarate (2:3), and to identify other potential applications for this compound in scientific research. Finally, future research should focus on identifying any potential limitations or side effects associated with the use of this compound in lab experiments, in order to ensure that it is used safely and effectively.
Métodos De Síntesis
The synthesis of 2-(4-Allyl-1-piperazinyl)-4-butoxyquinazoline fumarate (2:3) has been achieved through a number of different methods. One such method involves the reaction of 4-butoxy-2-nitrobenzaldehyde with allylamine and piperazine in the presence of a reducing agent. This reaction produces the intermediate 2-(4-allyl-1-piperazinyl)-4-butoxy-1-nitrobenzene, which can then be further reacted with fumaric acid to produce the final product, 2-(4-Allyl-1-piperazinyl)-4-butoxyquinazoline fumarate (2:3).
Aplicaciones Científicas De Investigación
2-(4-Allyl-1-piperazinyl)-4-butoxyquinazoline fumarate (2:3) has been extensively studied for its potential applications in scientific research. One area of research where this compound has shown promise is in the field of cancer research. Studies have shown that 2-(4-Allyl-1-piperazinyl)-4-butoxyquinazoline fumarate (2:3) has anti-cancer properties, and may be able to inhibit the growth of cancer cells.
Propiedades
Número CAS |
129663-99-6 |
|---|---|
Nombre del producto |
2-(4-Allyl-1-piperazinyl)-4-butoxyquinazoline fumarate (2:3) |
Fórmula molecular |
2C19H26N4O.3C4H4O4 |
Peso molecular |
1001.1 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;4-butoxy-2-(4-prop-2-enylpiperazin-1-yl)quinazoline |
InChI |
InChI=1S/2C19H26N4O.3C4H4O4/c2*1-3-5-15-24-18-16-8-6-7-9-17(16)20-19(21-18)23-13-11-22(10-4-2)12-14-23;3*5-3(6)1-2-4(7)8/h2*4,6-9H,2-3,5,10-15H2,1H3;3*1-2H,(H,5,6)(H,7,8)/b;;3*2-1+ |
Clave InChI |
WLAFFPDQVAFIOY-VQYXCCSOSA-N |
SMILES isomérico |
CCCCOC1=NC(=NC2=CC=CC=C12)N3CCN(CC3)CC=C.CCCCOC1=NC(=NC2=CC=CC=C12)N3CCN(CC3)CC=C.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
SMILES |
CCCCOC1=NC(=NC2=CC=CC=C21)N3CCN(CC3)CC=C.CCCCOC1=NC(=NC2=CC=CC=C21)N3CCN(CC3)CC=C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
SMILES canónico |
CCCCOC1=NC(=NC2=CC=CC=C21)N3CCN(CC3)CC=C.CCCCOC1=NC(=NC2=CC=CC=C21)N3CCN(CC3)CC=C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Sinónimos |
2-(4-Allyl-1-piperazinyl)-4-butoxyquinazoline fumarate (2:3) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



